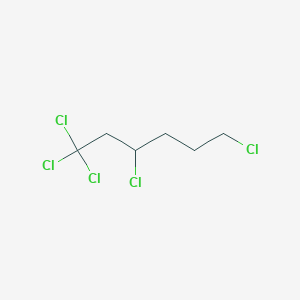![molecular formula C10H9ClOSe B14422000 2-[(4-Chlorophenyl)selanyl]but-2-enal CAS No. 82453-97-2](/img/no-structure.png)
2-[(4-Chlorophenyl)selanyl]but-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)selanyl]but-2-enal is an organoselenium compound characterized by the presence of a selenyl group attached to a butenal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)selanyl]but-2-enal typically involves the reaction of 4-chlorophenylselenol with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the selenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenyl)selanyl]but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group to selenides or diselenides.
Substitution: The selenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)selanyl]but-2-enal has several scientific research applications:
Biology: The compound’s potential antioxidant properties are explored in biological studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)selanyl]but-2-enal involves its interaction with molecular targets through the selenyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Bromophenyl)selanyl]but-2-enal
- 2-[(4-Methylphenyl)selanyl]but-2-enal
- 2-[(4-Nitrophenyl)selanyl]but-2-enal
Uniqueness
2-[(4-Chlorophenyl)selanyl]but-2-enal is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.
Eigenschaften
| 82453-97-2 | |
Molekularformel |
C10H9ClOSe |
Molekulargewicht |
259.60 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)selanylbut-2-enal |
InChI |
InChI=1S/C10H9ClOSe/c1-2-9(7-12)13-10-5-3-8(11)4-6-10/h2-7H,1H3 |
InChI-Schlüssel |
UFLDQTVEBKCORR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C=O)[Se]C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


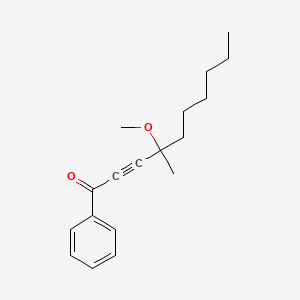

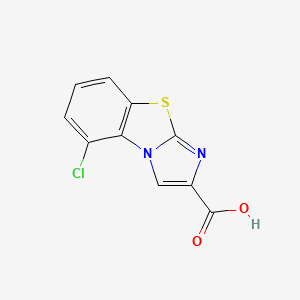
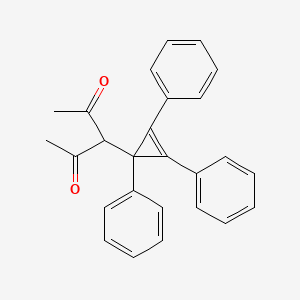
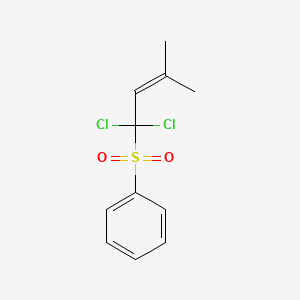
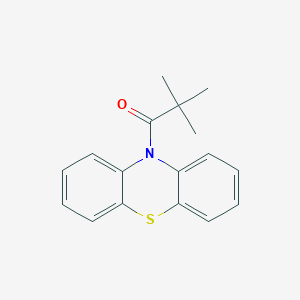
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
